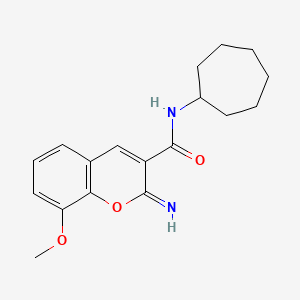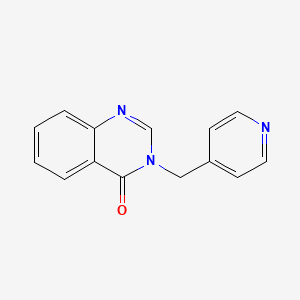
N-(4-METHYLPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE
Vue d'ensemble
Description
N-(4-METHYLPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE is a complex organic compound that features a phthalazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phthalazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and phthalic anhydride under reflux conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propanamide Moiety: This step involves the reaction of the intermediate with 4-methylphenylamine and a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(4-METHYLPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of N-(4-METHYLPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-METHYLPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)BUTANAMIDE
- N-(4-METHYLPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PENTANAMIDE
Uniqueness
N-(4-METHYLPHENYL)-3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both a phthalazine core and a propanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-11-13-19(14-12-17)25-22(28)15-16-27-24(29)21-10-6-5-9-20(21)23(26-27)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFYHDIWBGPPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4574066.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4574076.png)
![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4574084.png)
![(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4574090.png)
![2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4574095.png)


![4-(butan-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B4574126.png)
![4-(2-methoxyethylamino)-11-methyl-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B4574136.png)

![methyl 1-{3-methyl-4-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4574152.png)
![1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4574154.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4574158.png)
